molecular formula C42H32O9 B1203591 Copalliferol B CAS No. 104380-52-1

Copalliferol B

Cat. No.: B1203591
CAS No.: 104380-52-1
M. Wt: 680.7 g/mol
InChI Key: WJBCPQVBWGTJNA-GUOLYAGMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copalliferol B is a naturally occurring trimeric resveratrol derivative first isolated from Vateria copallifera (Dipterocarpaceae family), a Sri Lankan endemic plant traditionally used to treat diarrhea, ulcers, and diabetes . Structurally, it belongs to the stilbenoid class and features a benzocycloheptane core, distinguishing it from dimeric resveratrol derivatives like ε-viniferin . Its molecular formula is C₄₂H₃₂O₉ (molecular weight: 680.2041 g/mol), with a retention time of 6.548–6.736 minutes in LC/MS analyses . This compound exhibits notable antibacterial activity against Staphylococcus aureus and Escherichia coli , and it has been identified in multiple plant sources, including Vitis vinifera (grapevine) winter canes, suggesting broader ecological significance .

Properties

CAS No.

104380-52-1

Molecular Formula

C42H32O9

Molecular Weight

680.7 g/mol

IUPAC Name

(1S,8S,11S,18R)-9-(3,5-dihydroxyphenyl)-8,10,18-tris(4-hydroxyphenyl)tetracyclo[9.7.0.02,7.012,17]octadeca-2(7),3,5,9,12(17),13,15-heptaene-4,6,14,16-tetrol

InChI

InChI=1S/C42H32O9/c43-24-7-1-20(2-8-24)35-38(23-13-27(46)15-28(47)14-23)36(21-3-9-25(44)10-4-21)41-32-17-30(49)19-34(51)40(32)37(22-5-11-26(45)12-6-22)42(41)31-16-29(48)18-33(50)39(31)35/h1-19,35,37,41-51H/t35-,37+,41-,42+/m0/s1

InChI Key

WJBCPQVBWGTJNA-GUOLYAGMSA-N

SMILES

C1=CC(=CC=C1C2C3C(C4=C2C(=CC(=C4)O)O)C(=C(C(C5=C3C=C(C=C5O)O)C6=CC=C(C=C6)O)C7=CC(=CC(=C7)O)O)C8=CC=C(C=C8)O)O

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@@H]3[C@@H](C4=C2C(=CC(=C4)O)O)C(=C([C@@H](C5=C3C=C(C=C5O)O)C6=CC=C(C=C6)O)C7=CC(=CC(=C7)O)O)C8=CC=C(C=C8)O)O

Canonical SMILES

C1=CC(=CC=C1C2C3C(C4=C2C(=CC(=C4)O)O)C(=C(C(C5=C3C=C(C=C5O)O)C6=CC=C(C=C6)O)C7=CC(=CC(=C7)O)O)C8=CC=C(C=C8)O)O

Origin of Product

United States

Comparison with Similar Compounds

Copalliferol A and Stemonoporol

Copalliferol B shares a biosynthetic pathway with copalliferol A and stemonoporol, all derived from resveratrol oligomerization. These trimers are biosynthesized via polar mechanisms involving intramolecular cyclization. For example:

  • Copalliferol A (C₄₂H₃₂O₉) forms through a 5-exo-trig cyclization, while This compound arises from related but distinct reactions .
  • Stemonoporol (C₄₂H₃₄O₉) is isomeric with copalliferol A and can be chemically converted into it using formic acid .
Property This compound Copalliferol A Stemonoporol
Core Structure Benzocycloheptane Benzocycloheptane Benzocycloheptane
Molecular Formula C₄₂H₃₂O₉ C₄₂H₃₂O₉ C₄₂H₃₄O₉
Biosynthetic Pathway Polar oligomerization 5-exo-trig cyclization Acid-catalyzed cyclization
Key Reference

Vaticanol A and Ampelopsin C

Other resveratrol trimers, such as vaticanol A and ampelopsin C, differ in core structure and bioactivity:

  • Vaticanol A (C₄₂H₃₂O₈) has a dibenzocycloheptane core and elutes later than this compound in chromatographic analyses .
  • Ampelopsin C (C₄₂H₃₄O₁₀) is a tetramer with antioxidant properties, highlighting functional divergence .

Physicochemical and Pharmacokinetic Properties

This compound has a logP value of 3.242 , indicating moderate lipophilicity compared to similar compounds:

Compound Molecular Weight logP Retention Time (min) Bioactivity
This compound 680.2041 3.242 6.548–6.736 Antibacterial
Allivicin 610.1615 -13.26 6.685–6.864 Antibacterial
Myricitrin 464.103 -16.18 6.883–7.031 Antioxidant
Gossypol 488.000 5.944 5.944–7.363 Anticancer

This compound’s higher lipophilicity suggests enhanced membrane permeability compared to polar compounds like allivicin (logP: -13.26) but lower than gossypol (logP: 5.944) .

Antimicrobial Activity

  • This compound and copalliferol A inhibit Staphylococcus aureus and Escherichia coli, with comparable efficacy to vaticanol A .
  • Unlike cynaroside (broad-spectrum antifungal/anticancer activity), this compound’s bioactivity is narrower but potent in specific bacterial models .

Ecological and Industrial Relevance

  • In Vitis vinifera, it coexists with ε-viniferin , but its higher molecular weight may confer distinct interactions in plant defense mechanisms .

Q & A

Q. How can reproducibility challenges in this compound research be mitigated?

  • Methodological Answer : Share raw datasets and code repositories (e.g., GitHub, Zenodo). Use standardized units and metadata tags for all experiments. Collaborate with independent labs for external validation. Document reagent sources (e.g., vendor, lot number) and storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.